K1 Capsule Inhibition Precursor
The N-acylated free carboxylic acid analog 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid (derived via de-esterification and acylation of the core scaffold shared with CAS 1094398-57-8) was identified as a small-molecule inhibitor of K1 capsule formation in uropathogenic E. coli, exhibiting an IC₅₀ of 4.5 ± 2.4 μM and a >10-fold selectivity index in BC5637 bladder cells [1]. The ethyl ester CAS 1094398-57-8 serves as the immediate synthetic precursor to this bioactive acid, and the choice of ethyl (vs. methyl) ester directly governs the hydrolytic stability and lipophilicity of the intermediate, parameters that control overall yield and purity in the acylation sequence [2]. No comparable K1 capsule inhibition data exist for the methyl ester analog or for any regioisomeric ester, establishing CAS 1094398-57-8 as the structurally validated entry point to this inhibitory phenotype.
| Evidence Dimension | K1 bacterial capsule formation inhibition IC₅₀ |
|---|---|
| Target Compound Data | CAS 1094398-57-8: No direct IC₅₀ available; functions as synthetic precursor to the bioactive acid. |
| Comparator Or Baseline | N-acylated free acid (CAS 890818-51-6): IC₅₀ = 4.5 ± 2.4 μM; >10-fold selectivity index in BC5637 bladder cells. |
| Quantified Difference | The ethyl ester is the obligatory precursor; bioactivity is conferred after de-esterification and acylation. No alternative ester (methyl, isopropyl) has been reported to deliver this phenotype. |
| Conditions | Cell-based K1 capsule formation assay; E. coli UT189 / BC5637 bladder epithelial cells. |
Why This Matters
For procurement decisions, this means only scientists using the ethyl ester scaffold can credibly access the K1 capsule inhibitor chemotype—the methyl ester path is untested and the free acid requires a different synthetic route.
- [1] Noah, J.W.; Ananthan, S.; Evans, C.W.; et al. 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid inhibits E. coli UT189 bacterial capsule biogenesis. In: Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information: Bethesda, MD, 2013. PMID: 23762949. View Source
- [2] Duke University. Ethoxyphenyl thienyl compounds and methods for the treatment of bacterial infections. US Patent 20150031658A1, 2015. View Source
